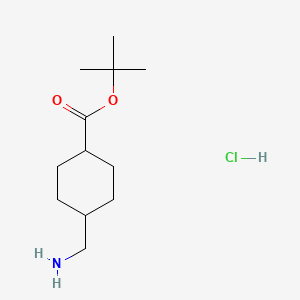
tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, trans, also known as tBu-Aib-Val-OH, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound belongs to the class of amino acid derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH is not fully understood. However, studies have shown that it acts as a protease inhibitor and inhibits the activity of enzymes such as cathepsin B and L. This inhibition leads to the accumulation of proteins in lysosomes, resulting in cell death. The compound has also been shown to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and prevent the formation of amyloid-beta plaques in Alzheimer's disease. The compound has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's diseases. In addition, tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH has been shown to have antimicrobial and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH is its ease of synthesis. The compound can be synthesized in good yield using simple and readily available reagents. In addition, tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH has shown promising results in various scientific studies, making it a potential candidate for drug development. However, one of the limitations of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH. One potential direction is the development of new drug candidates based on the structure of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH. Another direction is the study of the compound's mechanism of action and its effects on various biological systems. Furthermore, the use of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH as a tool in peptide synthesis and the design of new drugs can also be explored. Overall, the research on tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH has opened up new avenues for the development of novel drugs and the understanding of various biological processes.
Synthesemethoden
The synthesis of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH involves the reaction of tert-butyl (1R,4R)-4-(bromomethyl)cyclohexane-1-carboxylate with Aib-Val-OH in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at room temperature. The product is obtained in good yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
TBu-Aib-Val-OH has been extensively studied for its potential use as a drug candidate. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. The compound has also been studied for its antimicrobial and antiviral activities. In addition, tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, transOH has been used as a tool in peptide synthesis and as a building block for the design of new drugs.
Eigenschaften
IUPAC Name |
tert-butyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10;/h9-10H,4-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJOMRRCIRCARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, trans | |
CAS RN |
38698-16-7 |
Source


|
| Record name | tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

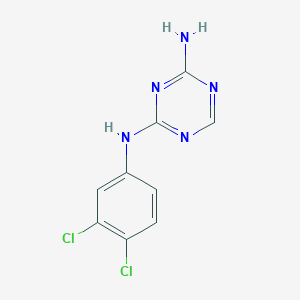
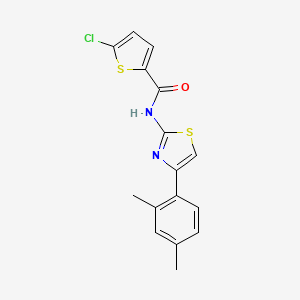
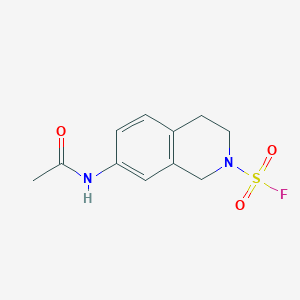
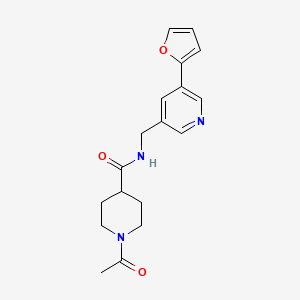
![4,6-dihydro-1H-thieno[3,4-c]pyrazole](/img/structure/B2815197.png)
![2,4-Dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2815198.png)
![3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815199.png)
![N-(4-methoxyphenyl)-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2815200.png)


![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2815204.png)
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2815205.png)
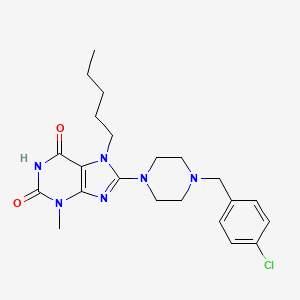
![Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2815210.png)